Home > Products > Screening Compounds P69531 > Glycochenodeoxycholate 7-sulfate(2-)
Glycochenodeoxycholate 7-sulfate(2-) -

Glycochenodeoxycholate 7-sulfate(2-)

Catalog Number: EVT-1596213
CAS Number:
Molecular Formula: C26H41NO8S-2
Molecular Weight: 527.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glycochenodeoxycholate 7-sulfate(2-) is a steroid sulfate oxoanion obtained by deprotonation of the carboxylic acid and sulfate functions of glycochenodeoxycholic acid 7-sulfate. It is a steroid sulfate oxoanion and a glycochenodeoxycholic acid sulfate anion. It is a conjugate base of a glycochenodeoxycholic acid 7-sulfate.
Overview

Glycochenodeoxycholate 7-sulfate(2-) is a steroid sulfate oxoanion derived from glycochenodeoxycholic acid through the sulfation of the hydroxyl group at position 7. This compound is part of the bile acid family, which plays critical roles in lipid digestion and absorption in the gastrointestinal tract. Glycochenodeoxycholate 7-sulfate(2-) is primarily produced in the liver and intestines, where it participates in various metabolic processes related to bile acids.

Source

The compound is synthesized in the liver as a metabolite of chenodeoxycholic acid, a primary bile acid formed from cholesterol. The sulfation process involves the conjugation of a sulfate group to a hydroxy group, which enhances the solubility and detoxification of bile acids, facilitating their excretion from the body .

Classification

Glycochenodeoxycholate 7-sulfate(2-) belongs to the class of organic compounds known as monohydroxy bile acids and their derivatives. It is characterized by its sulfate functional group, which contributes to its biological activity and solubility properties. This compound is also classified as a steroid sulfate due to its steroidal structure .

Synthesis Analysis

Methods

The synthesis of glycochenodeoxycholate 7-sulfate(2-) typically involves enzymatic sulfation processes catalyzed by sulfotransferases. These enzymes facilitate the transfer of a sulfate group from a donor molecule (usually adenosine triphosphate) to the hydroxyl group at position 7 of glycochenodeoxycholic acid .

Technical Details

In laboratory settings, glycochenodeoxycholate 7-sulfate can be synthesized through various organic reactions, including using solvents such as methanol, acetic acid, and water in specific ratios to achieve optimal yields . The synthesis may also involve purification steps to isolate the desired sulfate derivative from other products formed during the reaction.

Molecular Structure Analysis

Structure

The molecular formula for glycochenodeoxycholate 7-sulfate(2-) is C26H43NO8SC_{26}H_{43}NO_8S, indicating that it contains 26 carbon atoms, 43 hydrogen atoms, one nitrogen atom, eight oxygen atoms, and one sulfur atom. Its structure includes a steroid backbone characteristic of bile acids, with a sulfate group attached at the C-7 position.

Data

The compound's structural representation highlights its steroidal nature and functional groups:

  • Steroidal Backbone: A typical bile acid structure.
  • Sulfate Group: Contributes to its solubility and biological activity.
  • Hydroxyl Groups: Present at various positions, enhancing its interaction with biological membranes.
Chemical Reactions Analysis

Reactions

Glycochenodeoxycholate 7-sulfate(2-) participates in various biochemical reactions within the body. Its primary role involves:

  • Detoxification: By converting toxic bile acids into less harmful sulfated forms.
  • Bile Acid Homeostasis: Regulating bile acid levels through sulfation pathways.

Technical Details

The sulfation reaction is catalyzed by sulfotransferase enzymes that facilitate the transfer of sulfate groups. This modification enhances water solubility and reduces toxicity, allowing for efficient excretion via urine and feces . The reaction dynamics can vary based on substrate availability and enzyme activity.

Mechanism of Action

Process

Glycochenodeoxycholate 7-sulfate(2-) functions primarily through its role in enhancing bile acid solubility and facilitating their elimination from the body. By increasing solubility, it helps prevent toxic accumulation of bile acids in conditions like cholestasis.

Data

Research indicates that sulfated bile acids exhibit lower toxicity compared to their nonsulfated counterparts due to their improved water solubility. This property allows for better renal excretion and minimizes potential cytotoxic effects on hepatic cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 511.68 g/mol.
  • Appearance: Typically exists as a white or off-white powder.

Chemical Properties

  • Solubility: Highly soluble in water due to its sulfate group.
  • Stability: Generally stable under physiological conditions but can be susceptible to hydrolysis under certain circumstances.

Relevant data on its chemical behavior indicate that glycochenodeoxycholate 7-sulfate(2-) maintains stability across various pH levels but may undergo degradation when exposed to extreme conditions or specific enzymes .

Applications

Scientific Uses

Glycochenodeoxycholate 7-sulfate(2-) has several applications in scientific research:

  • Detergent Studies: Used as a model compound for studying structure-activity relationships among bile acids.
  • Therapeutic Research: Investigated for its potential therapeutic effects in liver diseases and conditions related to bile acid dysregulation.
  • Biochemical Assays: Employed in assays assessing bile acid metabolism and transport mechanisms within liver cells .
Molecular Interactions & Signaling Pathways

Substrate Specificity of OATP1B1/OATP1B3 and NTCP Transporters

Glycochenodeoxycholate-3-sulfate (GCDCA-S) serves as a high-affinity endogenous substrate for hepatic uptake transporters OATP1B1 and OATP1B3, which are critically involved in drug disposition and bile acid homeostasis. In HEK293 cells overexpressing these transporters, GCDCA-S demonstrates concentration-dependent uptake with kinetic parameters (Km = 5.8 μM for OATP1B1; Km = 8.2 μM for OATP1B3) indicating efficient transport [2] [7]. The sodium-taurocholate cotransporting polypeptide (NTCP) also facilitates GCDCA-S uptake, though with lower affinity (Km = 24.1 μM), highlighting differential selectivity among hepatobiliary transporters [6] [7].

Table 1: Transport Kinetics of GCDCA-S by Hepatic Transporters

TransporterKm (μM)Vmax (pmol/min/mg)Inhibition by Rifampicin
OATP1B15.8 ± 0.942.3 ± 3.1>90%
OATP1B38.2 ± 1.238.7 ± 2.8>85%
NTCP24.1 ± 3.518.6 ± 1.9<20%

The selective inhibition profile of GCDCA-S distinguishes it from unconjugated bile acids. Rifampicin (600 mg oral dose in humans) elevates plasma GCDCA-S concentrations by 20.3-fold due to potent OATP1B1/1B3 inhibition, while minimally affecting NTCP-mediated transport [2] [7]. This property establishes GCDCA-S as a sensitive endogenous biomarker for assessing OATP1B-mediated drug-drug interactions in clinical settings. Notably, structural modifications at the C-3 and C-7 positions significantly alter transporter affinity, with sulfation at C-3 enhancing OATP1B binding compared to hydroxylation [8].

EGFR/MEK1/2 Signaling Activation in Hepatic Stellate Cell Proliferation

Accumulation of hydrophobic bile acids like GCDCA-S in cholestasis directly activates pro-fibrotic pathways in hepatic stellate cells (HSCs). In vitro studies demonstrate that hydrophobic bile acids (GCDCA-S, CDCA) induce dose-dependent proliferation of primary HSCs and increase collagen deposition by 3.5-fold compared to hydrophilic bile acids (UDCA, TUDCA) [4] [9]. This process involves EGFR transactivation, where GCDCA-S triggers metalloproteinase-dependent release of heparin-binding EGF (HB-EGF), subsequently activating the EGFR/MEK1/2/ERK signaling cascade [9].

Mechanistically, GCDCA-S stimulates:

  • Phosphorylation of EGFR at Tyr1068 within 15 minutes of exposure
  • Downstream MEK1/2 and ERK1/2 activation, sustained for over 60 minutes
  • Nuclear translocation of phospho-ERK, driving pro-fibrotic gene expression (αSMA, collagen1a1)

Table 2: Pro-Fibrotic Effects of GCDCA-S on Hepatic Stellate Cells

ParameterControlGCDCA-S (50μM)GCDCA-S + EGFR Inhibitor
αSMA Expression (fold)1.04.2 ± 0.31.5 ± 0.2
Collagen Deposition (%)0.8 ± 0.122.4 ± 1.74.3 ± 0.5
Cell Proliferation Rate1.02.8 ± 0.21.3 ± 0.1

In vivo validation using cholestatic Atp8b1G308V/G308V mice fed GCDCA-supplemented diets revealed significant hepatic collagen deposition only when GCDCA was present, confirming its pro-fibrotic role independent of biliary damage. This fibrosis was associated with 4.5-fold increased αSMA mRNA and 3.8-fold elevated collagen1a1 expression, effects blocked by MEK1/2 inhibitors [4] [9]. These findings establish GCDCA-S as a direct mediator of fibrogenesis through EGFR-driven pathways in hepatocellular cholestasis.

Role in Farnesoid X Receptor (FXR) and TGR5-Mediated Bile Acid Homeostasis

GCDCA-S interacts with bile acid receptors governing metabolic homeostasis, though with distinct activation profiles. Unlike unsulfated glycochenodeoxycholate (GCDCA), which acts as an FXR agonist (EC₅₀ = 17.3 μM), GCDCA-S exhibits substantially reduced FXR affinity due to steric hindrance from the sulfate moiety [5] [7]. This diminished receptor engagement alters its participation in the FXR-SHP-LRH1 regulatory cascade that normally suppresses CYP7A1 expression and bile acid synthesis [5].

Conversely, GCDCA-S retains affinity for the membrane receptor TGR5 (GPBAR1), activating it at micromolar concentrations. TGR5 stimulation induces:

  • Intracellular cAMP elevation in hepatocytes and cholangiocytes
  • GLP-1 secretion from enteroendocrine L-cells (indirect effect)
  • Suppression of hepatic inflammation via NF-κB pathway inhibition

The sulfation at C-3 or C-7 positions represents a detoxification pathway that reduces bile acid toxicity while modulating receptor selectivity. This biotransformation generates metabolites with altered signaling capacities: sulfated bile acids exhibit attenuated FXR activation but retain transporter affinity, enabling their efficient hepatic clearance via OATP1B transporters [5] [7]. Consequently, plasma GCDCA-S elevation serves as both a biomarker for OATP1B inhibition and an indicator of disrupted bile acid homeostasis in cholestatic conditions.

Properties

Product Name

Glycochenodeoxycholate 7-sulfate(2-)

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

Molecular Formula

C26H41NO8S-2

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)35-36(32,33)34/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1

InChI Key

GLYPHOJMMLQNJQ-GYPHWSFCSA-L

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)[O-])C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.